molecular formula C13H11NO3 B1604270 6-(3-Methoxyphenyl)nicotinic acid CAS No. 887976-16-1

6-(3-Methoxyphenyl)nicotinic acid

货号: B1604270
CAS 编号: 887976-16-1
分子量: 229.23 g/mol
InChI 键: IMCPEUZGVSCIJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Significance of Pyridine-Carboxylic Acid Scaffolds in Medicinal Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in drug discovery. mdpi.com Its presence in a molecule can significantly influence physicochemical and pharmacological properties. Pyridine derivatives are found in over 7,000 drug molecules and are key components in numerous FDA-approved pharmaceuticals. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be ionized, which often enhances water solubility and bioavailability, crucial attributes for effective drug candidates. bldpharm.comresearchgate.net

When a carboxylic acid group is attached to the pyridine ring, as in pyridine-carboxylic acids like nicotinic acid, the scaffold's utility is further expanded. This combination provides multiple points for chemical modification, allowing chemists to fine-tune a molecule's properties to achieve desired biological activity. researchgate.net Pyridine and its derivatives have been successfully incorporated into drugs for a vast range of diseases, demonstrating their clinical versatility. nih.govnih.gov

Table 1: Examples of Commercially Available Drugs Featuring a Pyridine Scaffold

Drug Therapeutic Area Reference
Isoniazid Tuberculosis nih.gov
Piroxicam Anti-inflammatory nih.gov
Omeprazole Anti-ulcer nih.gov
Delavirdine Antiviral (HIV) nih.gov
Etoricoxib Anti-inflammatory (COX-2 inhibitor) nih.gov
Abiraterone Prostate Cancer nih.gov

Historical Context of Nicotinic Acid Research and its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, has a rich history that predates its identification as an essential nutrient. mdpi.com Its story is deeply intertwined with the nutritional deficiency disease pellagra, which was widespread in the 18th and 19th centuries, particularly in populations with corn-based diets. researchgate.net

The chemical compound itself was first described by chemist Hugo Weidel in 1873 through the oxidation of nicotine (B1678760). mdpi.com However, its biological significance remained unknown for decades. In the early 20th century, the American physician Joseph Goldberger conducted experiments that linked pellagra to a dietary deficiency, which he termed the "P-P (pellagra-preventative) factor." researchgate.net The precise chemical structure of this factor was finally identified as nicotinic acid in 1937 by Conrad Elvehjem, who isolated it from liver extracts and demonstrated its ability to cure a similar condition in dogs. mdpi.comresearchgate.net

A pivotal shift in nicotinic acid research occurred in 1955, when Altschul and colleagues discovered its lipid-lowering properties, establishing it as the first drug of its kind for treating dyslipidemia. mdpi.comresearchgate.net This discovery opened a new chapter for nicotinic acid, transforming it from a simple vitamin into a pharmacological agent and spurring extensive research into its derivatives to improve efficacy and explore new therapeutic applications. researchgate.netnih.gov

Table 2: A Timeline of Key Events in Nicotinic Acid Research

Year Event Significance Reference
1873 Hugo Weidel First describes nicotinic acid as a chemical compound. mdpi.com
1915 Joseph Goldberger Links pellagra to a dietary deficiency, the "P-P factor". researchgate.net
1937 Conrad Elvehjem Identifies the "P-P factor" as nicotinic acid. mdpi.comresearchgate.net
1955 Altschul et al. Discover the lipid-lowering properties of nicotinic acid. mdpi.com
1966-1975 Coronary Drug Project Confirms nicotinic acid's effectiveness in the secondary prevention of myocardial infarction. researchgate.net
2003 Discovery of GPR109A Identification of a specific G protein-coupled receptor for nicotinic acid. researchgate.net

Rationale for the Academic Investigation of 6-(3-Methoxyphenyl)nicotinic acid

While extensive literature exists on nicotinic acid and its various derivatives, the specific compound this compound (CAS No. 887976-03-6) remains largely uncharacterized in academic publications, though its chemical identity is known. bldpharm.com The rationale for its investigation stems from well-established principles in medicinal chemistry focused on structure-activity relationship (SAR) exploration.

The academic pursuit of this molecule is justified for several reasons:

Proven Scaffold: The nicotinic acid core is a biologically active scaffold, and its modification is a proven strategy for discovering novel therapeutic agents. mdpi.comnih.gov

Positional Isomerism: The decoration of the nicotinic acid ring at different positions is known to yield compounds with distinct pharmacological profiles. For instance, research on 2-arylaminonicotinic acids has produced potent anti-inflammatory agents, while studies on 6-aminonicotinic acid analogues have identified novel agonists for the GABA-A receptor. nih.govmdpi.com This highlights the importance of exploring substitutions at all positions, including the C-6 position.

Aryl Substitution: The introduction of an aryl group at the 6-position, creating a 6-arylnicotinic acid, represents a significant modification designed to probe interactions with biological targets. The phenyl ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, which can be critical for binding affinity and selectivity.

Exploring Electronic Effects: The specific choice of a meta-substituted methoxy (B1213986) group (-OCH₃) on the phenyl ring is a deliberate design element. The methoxy group is an electron-donating substituent that can alter the electronic distribution of the entire molecule, potentially influencing its binding properties and metabolic stability. Investigating this specific isomer allows for a systematic exploration of how electronic and steric factors of the aryl substituent impact the biological activity of the nicotinic acid core.

Global Research Landscape and Unexplored Avenues for this compound

The global research landscape for nicotinic acid derivatives is both broad and active. Scientists continue to synthesize and evaluate new analogues for a wide array of potential therapeutic uses, driven by the scaffold's versatility. Recent studies have reported the development of nicotinic acid derivatives with promising activities in several key areas.

Table 3: Reported Biological Activities of Various Nicotinic Acid Derivatives

Biological Activity Derivative Type Reference
Anti-inflammatory 2-Arylaminonicotinic acids, Nicotinate esters mdpi.comnih.gov
Antibacterial / Antifungal Acylhydrazones, Thiazolidinones mdpi.comnih.gov
GABA-A Receptor Agonist 6-Aminonicotinic acid analogues nih.gov
Anti-tubercular Nitro-containing nicotinic acid derivatives
Insecticidal Nicotinic acid esters and amides

In stark contrast to this bustling activity, the specific landscape for this compound is virtually uncharted territory. The absence of published biological data presents a clear research gap and a significant opportunity. The primary unexplored avenue is the comprehensive biological screening of this compound. Further avenues include:

Synthesis Optimization: Developing and refining efficient, scalable synthetic routes to produce the compound and its analogues for extensive testing.

In Silico Modeling: Employing computational tools, such as molecular docking, to predict potential biological targets and guide experimental screening efforts, a strategy successfully used for other nicotinic acid derivatives. mdpi.com

Broad Biological Screening: Evaluating the compound's activity against a diverse range of targets, including enzymes (e.g., cyclooxygenases, kinases), receptors (e.g., GPCRs), and various microbial strains to uncover any potential therapeutic value.

Metabolic Profiling: Investigating the compound's metabolic fate to understand its stability and identify potential metabolites.

Aims and Scope of Research on this compound

The principal aim of research into this compound is to systematically synthesize, characterize, and evaluate the molecule to determine its biological activity and potential as a lead compound for drug discovery. This endeavor seeks to fill the existing knowledge gap and expand the understanding of the structure-activity relationships within the 6-arylnicotinic acid class.

The scope of such research would encompass several key areas:

Chemical Synthesis: The establishment of a robust and reproducible synthetic pathway to obtain the target compound in high purity.

Structural Elucidation: Unambiguous confirmation of the chemical structure using modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Systematic Biological Evaluation: A hierarchical screening process, beginning with broad in vitro assays across multiple target classes (e.g., anti-inflammatory, antimicrobial, anticancer) to identify any "hits."

Structure-Activity Relationship (SAR) Development: Using this compound as a parent compound, the synthesis of a focused library of analogues with variations in the substituent pattern on the phenyl ring to build a clear SAR profile. This would provide critical insights into the molecular features required for any observed biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-(3-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCPEUZGVSCIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647027
Record name 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-16-1
Record name 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 6 3 Methoxyphenyl Nicotinic Acid Analogues

Design Principles for 6-(3-Methoxyphenyl)nicotinic acid Derivative Libraries

The design and synthesis of derivative libraries of this compound are founded on established medicinal chemistry principles to systematically explore the chemical space around the core scaffold. A primary strategy involves a multicomponent reaction approach, which allows for the efficient generation of a diverse set of analogues. mdpi.com For instance, a one-pot three-component heterocyclocondensation can be employed to create the core 6-arylnicotinic acid structure. mdpi.com

Key diversification points for creating a library based on the this compound scaffold include:

Modification of the Phenyl Ring: Introducing a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) of the phenyl ring to probe electronic and steric effects.

Alteration of the Nicotinic Acid Moiety: Synthesizing derivatives such as esters, amides, and hydrazides from the carboxylic acid group. mdpi.com This allows for the exploration of different hydrogen bonding patterns and potential prodrug strategies.

Substitution on the Pyridine (B92270) Ring: Introducing small alkyl groups or other functionalities on the pyridine ring, aside from the 6-position, to fine-tune the molecule's properties. mdpi.com

These libraries are often designed with computational tools to predict properties like drug-likeness and potential biological activities, such as GPCR ligand activity or enzyme inhibition, even before synthesis. nih.gov This in silico pre-screening helps to prioritize compounds that are more likely to have favorable pharmacological profiles.

Impact of Substitution Patterns on the Pharmacological Profile of this compound Analogues

The pharmacological activity of 6-aryl nicotinic acid derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. Structure-activity relationship (SAR) studies aim to decipher these effects to optimize potency and selectivity.

For the broader class of 6-arylnicotinic acids, the lipophilicity introduced by the aryl substituent and other groups is a crucial determinant of activity. mdpi.com For example, in a series of antitubercular nicotinic acid hydrazide derivatives, the introduction of lipophilic groups on the 6-aryl moiety was found to be a key factor for their antimycobacterial activity. mdpi.com

The following interactive table illustrates hypothetical SAR data for a series of 6-(methoxyphenyl)nicotinic acid analogues, demonstrating how different substitutions might influence biological activity, represented by the half-maximal inhibitory concentration (IC₅₀).

Compound IDPhenyl Ring SubstitutionPyridine Ring ModificationIC₅₀ (µM)
Parent 3-MethoxyNone15.2
ANA-01 4-MethoxyNone22.5
ANA-02 2-MethoxyNone18.9
ANA-03 3-FluoroNone10.8
ANA-04 4-FluoroNone8.5
ANA-05 3-ChloroNone9.2
ANA-06 3-Methoxy2-Methyl12.7
ANA-07 3-MethoxyAmide35.1

This table is a representative example for illustrative purposes and does not reflect actual experimental data.

As suggested by the table, shifting the methoxy (B1213986) group from the meta (Parent) to the para (ANA-01) or ortho (ANA-02) position can alter activity. Replacing the methoxy group with electron-withdrawing groups like fluorine (ANA-03, ANA-04) or chlorine (ANA-05) appears to enhance potency in this hypothetical series. Modifications to the carboxylic acid, such as converting it to an amide (ANA-07), can significantly decrease activity, highlighting the importance of this functional group for target interaction.

Conformational Analysis and Stereochemical Considerations in this compound SAR

The this compound scaffold is a biaryl system, meaning it contains two aromatic rings connected by a single bond. The rotational barrier around this C-C single bond determines the molecule's conformational flexibility and preferred three-dimensional shape, which are critical for its interaction with a biological target. researchgate.net

Conformational analysis of such biaryl compounds often reveals that the molecule is not planar. The dihedral angle between the pyridine and phenyl rings is a key parameter. Specific conformations may be required for optimal binding to a receptor or enzyme active site. The presence of substituents, particularly at the positions ortho to the linking bond, can create steric hindrance that restricts rotation and favors certain conformations, a phenomenon known as atropisomerism. researchgate.net

While this compound itself is achiral, the introduction of certain substitution patterns or chiral centers could lead to stereoisomers with distinct pharmacological profiles. nih.gov For example, if a substituent creates a stereocenter, the different enantiomers or diastereomers could exhibit significantly different potencies and efficacies, a common observation in medicinal chemistry. nih.govnih.gov Computational modeling and techniques like X-ray crystallography are essential tools to study these conformational preferences and their impact on biological activity. researchgate.netnih.gov

Development of Predictive Models for this compound Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their potency based on various molecular descriptors.

The process involves:

Data Collection: Assembling a dataset of analogues with their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values).

Descriptor Calculation: For each molecule, calculating a range of descriptors that quantify its physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Building: Using statistical methods, like multiple linear regression or machine learning algorithms, to create an equation that best correlates the descriptors with the observed biological activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal (e.g., leave-one-out cross-validation) and external test sets of compounds. nih.gov

Advanced multi-dimensional QSAR approaches, such as 3D-QSAR or 6D-QSAR, can provide even more detailed insights by considering the three-dimensional conformations of the molecules and their interactions within a putative binding site. nih.gov Such models can generate visual maps that show regions where, for example, positive or negative electrostatic potential is favorable for activity, guiding the design of more potent compounds. nih.gov

Ligand Efficiency and Druglikeness Metrics for this compound Series

In modern drug discovery, potency alone is not sufficient. The quality of a lead compound is also assessed using various "druglikeness" metrics. These metrics help to prioritize compounds that have a higher probability of becoming successful drugs by possessing favorable pharmacokinetic properties.

Ligand Efficiency (LE): This metric assesses the binding efficiency of a molecule in relation to its size (number of non-hydrogen atoms, NHA). wikipedia.org It helps identify compounds that achieve high affinity with a relatively small and simple structure. taylorandfrancis.com

Formula: LE = 1.4 * (pIC₅₀) / NHA wikipedia.org

A higher LE value is generally desirable, as it suggests a more efficient binding interaction.

Druglikeness: This is often assessed using guidelines like Lipinski's Rule of Five, which identifies potential issues with oral bioavailability. researchgate.net The rules are:

Molecular weight (MW) < 500 Da

LogP (a measure of lipophilicity) < 5

Number of hydrogen bond donors (HBD) < 5

Number of hydrogen bond acceptors (HBA) < 10

The following interactive table shows calculated LE and druglikeness parameters for a hypothetical set of analogues.

Compound IDpIC₅₀NHAMW (Da)LogPHBDHBALELipinski Violations
Parent 4.8216229.232.5140.420
ANA-04 5.0715217.192.6130.470
ANA-05 5.0415233.653.0130.470
ANA-07 4.4516228.252.1240.390

pIC₅₀ is calculated as -log(IC₅₀ in M). NHA is the number of non-hydrogen atoms. LE is calculated using the formula above. This table is for illustrative purposes.

Analysis of these metrics helps guide the optimization process. For instance, while modifying a compound might increase its potency, it could also increase its size or lipophilicity disproportionately, leading to a lower ligand efficiency or violations of druglikeness rules. The goal is to improve potency while maintaining or improving these efficiency and physicochemical metrics. mdpi.comresearchgate.net

Pharmacological and Biological Evaluation of 6 3 Methoxyphenyl Nicotinic Acid

In Vitro Pharmacological Characterization of 6-(3-Methoxyphenyl)nicotinic acid

The in vitro characterization of a novel compound is fundamental to elucidating its mechanism of action and therapeutic potential. This involves a battery of tests including receptor binding assays, enzyme modulation studies, and cell-based functional and viability assays.

The primary receptor for nicotinic acid is the G protein-coupled receptor GPR109A (also known as HM74A). nih.govresearchgate.netnih.gov This receptor is predominantly expressed in adipocytes and immune cells like Langerhans cells in the skin. nih.govnih.gov Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in lipolysis. researchgate.net

To determine if this compound interacts with this receptor, radioligand binding assays would be employed. These assays measure the ability of the compound to displace a known radiolabeled ligand (e.g., [³H]nicotinic acid) from the GPR109A receptor expressed in cell membranes, typically from rat adipocytes or spleen, or in engineered cell lines. nih.gov The affinity of the compound for the receptor is determined by calculating its inhibition constant (Ki) or IC50 value. Functional assays, such as [³⁵S]GTPγS binding, can further confirm whether the compound acts as an agonist, antagonist, or allosteric modulator by measuring G protein activation upon receptor binding. researchgate.netnih.gov Studies have identified both high and low-affinity binding sites for nicotinic acid, and it would be crucial to characterize the binding of this compound at both. researchgate.net

Additionally, the pyridine (B92270) ring is a core structure in ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels. tocris.com Therefore, a comprehensive target profiling of this compound would include screening against various nAChR subtypes, such as the α4β2 and α7 subtypes, which are important in the central nervous system. mdpi.com

Table 1: Illustrative Receptor Binding Profile for Nicotinic Acid Analogues This table presents hypothetical data to illustrate the type of results obtained from receptor binding assays, based on findings for known nicotinic acid receptor ligands.

CompoundReceptor TargetAssay TypeAffinity (Ki or EC50)Reference Compound
Nicotinic AcidGPR109A[³H]Nicotinic Acid Displacement~1 µM-
AcipimoxGPR109A[³⁵S]GTPγS Binding~10 µMNicotinic Acid
Vareniclineα4β2 nAChRRadioligand BindingHigh Affinity (sub-nM)Nicotine (B1678760)

Nicotinic acid derivatives have been widely explored as inhibitors of various enzymes implicated in disease. Based on existing research, this compound could potentially modulate the activity of several key enzymes.

Cyclooxygenases (COX-1 and COX-2): Many nicotinic acid derivatives have been synthesized and evaluated as anti-inflammatory agents through their inhibition of COX enzymes. nih.govnih.gov These studies often show that specific substitutions on the nicotinic acid scaffold can lead to potent and selective inhibition of COX-2, which is desirable for reducing inflammation with fewer gastrointestinal side effects. nih.govnih.gov The activity of this compound would be assessed using in vitro COX inhibition assays, with IC50 values determined for both isoforms.

α-Amylase and α-Glucosidase: Derivatives of nicotinic acid have recently been identified as novel noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.govacs.org Inhibition of these enzymes can help manage type 2 diabetes by slowing glucose absorption. Research has shown that modifications at the 6-position of the pyridine ring can yield micromolar inhibition. nih.govacs.org

Carbonic Anhydrases (CAs): Certain nicotinic acid derivatives, including amides and hydroxamic acids, have been tested for their ability to inhibit carbonic anhydrase isoforms, such as CAIII and CAIX, which are targets for conditions like obesity and cancer. researchgate.net

Table 2: Enzyme Inhibitory Activity of Various Nicotinic Acid Derivatives This table summarizes published data on the inhibition of different enzymes by various nicotinic acid derivatives, suggesting potential activities for this compound.

Derivative ClassEnzyme TargetReported Activity (IC50)Reference
Nicotinate Derivatives (e.g., 4c, 4f)COX-2Equipotent to Celecoxib nih.gov
6-thioether Nicotinic Acid Derivatives (e.g., 8, 44)α-Amylase20.5 µM and 58.1 µM nih.gov
6-thioether Nicotinic Acid Derivatives (e.g., 35, 39)α-Glucosidase32.9 µM and 26.4 µM nih.gov
Nicotinic Acid IminesCarbonic Anhydrase III (CAIII)12-56% inhibition researchgate.net

To understand the physiological effects of this compound at a cellular level, various functional assays would be necessary. These assays bridge the gap between molecular interactions and whole-organism responses.

Based on the known anti-inflammatory potential of nicotinic acid derivatives, a key assay would involve the use of macrophage cell lines like RAW 264.7. nih.gov In these cells, inflammation can be induced using lipopolysaccharide (LPS). The anti-inflammatory effect of the test compound would then be quantified by measuring its ability to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov

Furthermore, given the role of nicotinic acid in lipid metabolism, studies using adipocyte cell lines (e.g., 3T3-L1) would be informative. nih.gov These assays could measure the compound's effect on adipogenesis, lipolysis, and the expression of key metabolic genes like diacylglycerol O-acyltransferase (DGAT2). nih.gov

The pyridine nucleus is a common scaffold in many anticancer agents. Numerous studies have demonstrated the antiproliferative activity of substituted pyridines and nicotinamides against a variety of human cancer cell lines. nih.gov For instance, derivatives of 2H-pyrazolo[4,3-c]pyridine have shown low micromolar GI50 values against leukemia (K562, MV4-11) and breast cancer (MCF-7) cell lines. nih.gov Similarly, other substituted nicotinonitrile and nicotinamide (B372718) derivatives have demonstrated potent activity against colon (HCT-116) and liver (HepG-2) cancer cells. nih.govacs.org

The antiproliferative potential of this compound would be evaluated using a panel of human cancer cell lines. The standard method is the MTT assay, which measures cell viability. Results are typically expressed as the GI50 or IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Table 3: Antiproliferative Activity of Structurally Related Pyridine Derivatives This table presents a selection of published data on the antiproliferative effects of various substituted pyridine compounds against human cancer cell lines.

Compound/Derivative ClassCancer Cell LineActivity (GI50 or IC50)Reference
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolK562 (Leukemia)Low micromolar nih.gov
Thieno[2,3-b]pyridine DerivativesHCT-116 (Colon)Potent activity nih.gov
Thieno[2,3-b]pyridine DerivativesHepG-2 (Liver)Potent activity nih.gov
Substituted Nicotinonitrile (Derivative 14a)RKOP 27 (Colon)16 ± 2 nM researchgate.net
Substituted Nicotinonitrile (Derivative 14a)NCIH 460 (Lung)25 ± 2.6 nM researchgate.net

There is a growing body of research on the antimicrobial properties of nicotinic acid derivatives. nih.govnih.gov Acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA strains) and Bacillus subtilis. nih.gov

The antimicrobial activity of this compound would be determined by screening it against a panel of pathogenic bacteria and fungi. The standard method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 4: Antimicrobial Activity of Nicotinic Acid Derivatives This table summarizes published data on the antimicrobial activity of nicotinic acid derivatives against various microbial strains.

Derivative ClassMicroorganismActivity (MIC in µg/mL)Reference
Acylhydrazone of Nicotinic Acid (Compound 13)Staphylococcus epidermidis ATCC 122281.95 nih.gov
Acylhydrazone of Nicotinic Acid (Compound 13)Staphylococcus aureus ATCC 43300 (MRSA)7.81 nih.gov
1,3,4-Oxadiazoline of Nicotinic Acid (Compound 25)Bacillus subtilis ATCC 66337.81 nih.gov
Nicotinamide-Thiocarbohydrazone (NC 3)Pseudomonas aeruginosa ATCC 278530.016 mM nih.gov

In Vivo Preclinical Studies of this compound

Following promising in vitro results, the pharmacological activity of a compound must be confirmed in living organisms. For a compound like this compound, preclinical in vivo studies would likely focus on its potential anti-inflammatory and metabolic effects, based on the profiles of related molecules.

One of the most common preclinical models to assess anti-inflammatory activity is the carrageenan-induced paw edema model in rats. nih.govnih.gov In this model, inflammation is induced by injecting carrageenan into the rat's paw, causing measurable swelling. The test compound is administered prior to the carrageenan injection, and its efficacy is determined by its ability to reduce the paw edema compared to a control group. Several nicotinic acid derivatives have demonstrated significant anti-inflammatory activity in this model, with some showing potency comparable to standard drugs like celecoxib. nih.gov

For evaluating metabolic effects, studies in animal models of dyslipidemia or obesity would be appropriate. For example, nicotinic acid has been shown to alter the expression of genes involved in lipid metabolism, such as DGAT2, in the liver of obese dogs. nih.gov Similar studies could be designed to assess the impact of this compound on plasma lipid profiles (e.g., triglycerides, HDL, LDL) and gene expression in relevant metabolic tissues.

Pharmacokinetic Profiling of this compound (Absorption, Distribution, Metabolism, Excretion)

No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system were found.

Efficacy Assessment of this compound in Relevant Disease Models

There is no available research on the efficacy of this compound in any preclinical or clinical disease models.

Initial Exploratory Toxicology and Safety Pharmacology of this compound

No data on the initial exploratory toxicology or safety pharmacology of this compound has been published.

Biomarker Identification and Validation for this compound Activity

There are no studies available that identify or validate any biomarkers associated with the activity of this compound.

Mechanistic Investigations of 6 3 Methoxyphenyl Nicotinic Acid Action

Elucidation of Molecular Mechanisms Underlying 6-(3-Methoxyphenyl)nicotinic acid Biological Effects

Detailed, publicly available scientific literature specifically elucidating the molecular mechanisms of this compound is limited. This compound is a derivative of nicotinic acid (niacin), and while the mechanisms of nicotinic acid are well-studied, it is crucial to note that the addition of a 3-methoxyphenyl (B12655295) group can significantly alter the biological activity.

For the parent compound, nicotinic acid, the primary mechanism for its lipid-lowering effects involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). nih.govnih.gov This receptor is highly expressed in adipocytes and immune cells. nih.gov Activation of GPR109A in adipocytes inhibits lipolysis, which reduces the release of free fatty acids into the bloodstream. nih.govresearchgate.net This, in turn, decreases the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL). nih.gov

Furthermore, nicotinic acid has been shown to directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes, which is a critical enzyme in triglyceride synthesis. nih.gov This action contributes to the reduction in VLDL secretion. nih.gov It also affects high-density lipoprotein (HDL) metabolism by reducing the breakdown of apolipoprotein A-I, the main protein component of HDL, leading to increased HDL levels. nih.gov

It is plausible that this compound may interact with similar targets, but without specific research on this compound, this remains speculative. The methoxy (B1213986) group could alter its affinity for GPR109A or its ability to inhibit enzymes like DGAT2.

Identification of Specific Protein Targets and Binding Sites for this compound

Currently, there is no specific information in the public domain that identifies and characterizes protein targets and binding sites for this compound.

For nicotinic acid, the key protein target identified is the G protein-coupled receptor GPR109A. nih.govnih.gov The interaction with this receptor is responsible for the flushing side effect and contributes to the lipid-modifying effects. nih.gov Another identified target is the enzyme diacylglycerol O-acyltransferase-2 (DGAT2), which nicotinic acid directly and noncompetitively inhibits in hepatocytes. nih.gov

Additionally, studies on nicotinic acid suggest an interaction with the β-chain of ATP synthase on the surface of hepatocytes, which may act as a receptor for HDL holoparticles, and inhibition of this interaction could explain the decreased removal of HDL-apo A-I. nih.gov Whether this compound interacts with these or other protein targets requires dedicated investigation.

Analysis of Intracellular Signaling Pathways Modulated by this compound

Specific studies analyzing the intracellular signaling pathways modulated by this compound are not available in the current body of scientific literature.

The signaling pathways for nicotinic acid are better understood. The activation of its receptor, GPR109A, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). wikipedia.org This reduction in cAMP is central to the inhibition of lipolysis in fat cells. In immune cells and skin Langerhans cells, GPR109A activation stimulates the release of prostaglandins, such as prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2), which mediate the flushing response. nih.gov

In the context of neuronal function, nicotine (B1678760) (a different nicotinic compound) has been shown to modulate numerous signaling pathways, including the glucocorticoid receptor signaling pathway. nih.gov Leucine, when combined with low-dose nicotinic acid, has been found to stimulate the AMPK/Sirt1 signaling pathway, which plays a role in lipid metabolism. nih.gov However, the specific signaling effects of this compound remain to be elucidated.

Metabolomics and Proteomics Approaches to Understand this compound's Cellular Impact

There are no published metabolomics or proteomics studies specifically focused on the cellular impact of this compound. Such studies are crucial for understanding the broad effects of a compound on cellular metabolism and protein expression.

Metabolomics studies on related compounds or conditions provide a framework for what might be investigated. For example, integrated metabolomics and proteomics have been used to study lung adenocarcinoma, revealing alterations in nicotinamide (B372718) and polyamine pathways. mdpi.com The vitamin B3 metabolome, which includes nicotinic acid and its derivatives, is complex, involving various anabolites and catabolites that are central to cellular bioenergetics. nih.gov A metabolomics approach for this compound would aim to identify its metabolites and the downstream changes in endogenous small molecules, offering insights into its metabolic fate and mechanisms of action.

Proteomics studies would complement this by identifying changes in protein expression levels in response to the compound, which could reveal affected pathways and potential protein targets.

Gene Expression Profiling in Response to this compound Treatment

Specific gene expression profiling data for cells or tissues treated with this compound are not currently available.

However, studies on nicotinic acid have shown that it can modulate the expression of numerous genes. In a study on Streptococcus pneumoniae, niacin treatment led to elevated expression of genes involved in its transport and utilization. sigmaaldrich.com In human neuronal cells, acute nicotine exposure was found to regulate 295 genes involved in various biological functions, with the majority being mediated through nicotinic acetylcholine (B1216132) receptors. nih.gov In the context of chronic pain research, the gene Chrna6, which encodes the α6 subunit of the nicotinic acetylcholine receptor, was identified as being associated with allodynia through expression genomics. nih.gov

A gene expression profiling study of this compound would be necessary to determine which genes and genetic pathways it influences, providing a deeper understanding of its biological effects at the genomic level.

Computational Chemistry and in Silico Approaches for 6 3 Methoxyphenyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity of 6-(3-Methoxyphenyl)nicotinic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity and interaction with biological macromolecules.

Table 1: Calculated Electronic Properties of Nicotinic Acid (Example Data)

ParameterValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capacity
LUMO Energy-1.8 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.4 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DInfluences solubility and binding interactions

This data is illustrative for nicotinic acid and would need to be specifically calculated for this compound.

Molecular Docking and Dynamics Simulations of this compound with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. Given that nicotinic acid derivatives are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), these receptors would be primary targets for docking studies. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex and to observe the conformational changes that may occur upon binding. MD simulations provide a detailed view of the dynamic nature of the interactions over time, offering insights that are not available from static docking poses. Studies on related nicotinic acid derivatives have demonstrated the utility of these methods in elucidating binding modes. merckmillipore.com

Table 2: Example Docking Results of Nicotinic Acid Derivatives with a Putative Receptor

CompoundDocking Score (kcal/mol)Key Interacting Residues
Nicotinic acid-5.8TYR 82, PHE 265, SER 124
Isonicotinic acid-5.5TYR 82, TRP 143
This compound (Predicted)(To be determined)

The data in this table is hypothetical and serves to illustrate the type of information generated from molecular docking studies.

Prediction of Pharmacokinetic and Pharmacodynamic Properties of this compound

In silico tools play a crucial role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.gov These predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in the drug development pipeline. Various software and web-based platforms can be used to estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

While specific experimental data for this compound is not available, predictive models can offer valuable first approximations of its ADME profile. These models are typically built on large datasets of experimentally determined properties of diverse chemical structures.

Table 3: Predicted ADMET Properties for a Nicotinic Acid Derivative (Illustrative Example)

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PenetrationLowLess likely to cause central nervous system side effects
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions via this pathway
AMES ToxicityNon-mutagenicLow likelihood of being a carcinogen

This table contains example data that would be generated by ADMET prediction software.

Virtual Screening for Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. aip.org Starting with the scaffold of this compound, virtual screening can be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

This process can be either structure-based or ligand-based. In structure-based virtual screening, the 3D structure of the biological target is used to dock a library of compounds. In ligand-based virtual screening, a known active molecule, such as a potent nicotinic acid derivative, is used as a template to find other molecules with similar properties.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. bldpharm.com The development of a QSAR model for derivatives of this compound would involve synthesizing a library of analogues and experimentally determining their biological activity.

Various molecular descriptors, such as physicochemical, electronic, and topological properties, would then be calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that can predict the activity of new, unsynthesized analogues. This approach can significantly guide the optimization of lead compounds. A study on 6-substituted nicotine (B1678760) derivatives demonstrated that both the electronic and lipophilic nature of the substituent at the 6-position could influence nAChR affinity. bldpharm.com

Table 4: Hypothetical QSAR Equation for Nicotinic Acid Derivatives

Model EquationStatistical SignificanceKey Descriptors
pIC50 = 0.8logP - 0.5TPSA + 2.1R² = 0.85, Q² = 0.75logP (lipophilicity), TPSA (polar surface area)

This table presents a simplified, hypothetical QSAR model to illustrate the concept.

Advanced Analytical Characterization of 6 3 Methoxyphenyl Nicotinic Acid and Its Metabolites

Spectroscopic Techniques for Structural Elucidation of 6-(3-Methoxyphenyl)nicotinic acid (e.g., NMR, MS, IR)

Spectroscopic methods provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the substitution pattern of the aromatic rings. The expected chemical shifts are influenced by the electronic effects of the carboxylic acid, the pyridine (B92270) nitrogen, and the methoxy (B1213986) group.

Predicted ¹H NMR Spectral Data for this compound: The proton signals for the pyridine and phenyl rings are expected in the aromatic region (δ 7.0-9.0 ppm). The methoxy group protons would appear as a singlet in the upfield region.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Pyridine H-2~9.0d
Pyridine H-4~8.2dd
Pyridine H-5~7.8d
Phenyl H-2'~7.5s
Phenyl H-4'~7.1d
Phenyl H-5'~7.4t
Phenyl H-6'~7.5d
Methoxy (-OCH₃)~3.9s
Carboxylic Acid (-COOH)>10s (broad)Signal may be broad and exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data: The carbon signals will reflect the electronic environment. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~165-170
Aromatic C-O~155-160
Aromatic C-N~150-155
Aromatic C-H & C-C~110-140
Methoxy (-OCH₃)~55

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. For this compound (C₁₃H₁₁NO₃), the expected molecular weight is approximately 229.23 g/mol . nih.gov

Predicted MS Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺). Key fragmentation pathways would likely involve the loss of the carboxylic acid group, the methoxy group, or combinations thereof.

m/z Value Predicted Fragment Description
229[C₁₃H₁₁NO₃]⁺Molecular Ion (M⁺)
214[C₁₂H₈NO₃]⁺Loss of a methyl radical (•CH₃)
184[C₁₂H₁₀NO]⁺Loss of the carboxyl group (•COOH)
198[C₁₃H₁₀O₂]⁺Loss of the methoxy radical (•OCH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule.

Predicted IR Absorption Bands: The spectrum would be dominated by absorptions from the carboxylic acid, the aromatic rings, and the ether linkage.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500-3300O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1600, ~1470C=C and C=N stretchAromatic Rings (Pyridine and Phenyl)
~1250C-O stretchAryl Ether
~3000-3100C-H stretchAromatic
~2850-2950C-H stretchMethoxy

Chromatographic Methods for Purity and Quantitative Analysis of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the methods of choice for determining the purity and for quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be most suitable for this compound. The polarity of the molecule allows for good retention and separation on non-polar stationary phases.

Typical HPLC Parameters:

Parameter Condition Rationale
Column C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention for aromatic carboxylic acids.
Mobile Phase Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)The organic solvent elutes the compound, while the acidic modifier ensures the carboxylic acid is in its protonated form for better peak shape. researchgate.net
Elution Isocratic or GradientGradient elution may be necessary to separate impurities with different polarities.
Detection UV-Vis at ~254 nm or Diode Array Detector (DAD)The aromatic rings provide strong UV absorbance. DAD allows for peak purity analysis.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns.

For quantitative analysis, a calibration curve would be constructed by plotting the peak area against known concentrations of a reference standard. This method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). researchgate.net LC-MS can also be employed for highly sensitive and selective quantification. nih.gov

Characterization of Metabolites and Biotransformation Pathways of this compound

The biotransformation of this compound is expected to involve metabolic pathways common to both nicotinic acid and methoxy-substituted aromatic compounds. The primary sites for metabolic modification would be the methoxy group, the carboxylic acid, and the aromatic rings.

Predicted Metabolic Pathways:

O-Demethylation: The methoxy group is a common site for Phase I metabolism, specifically O-demethylation by cytochrome P450 enzymes (CYPs), to form the corresponding phenol, 6-(3-hydroxyphenyl)nicotinic acid.

Aromatic Hydroxylation: The pyridine or phenyl ring could undergo hydroxylation, also mediated by CYPs, at various positions.

Conjugation: The carboxylic acid group is a prime site for Phase II conjugation reactions. The most common pathway for nicotinic acid is conjugation with glycine (B1666218) to form a nicotinuric acid derivative. nih.gov Glucuronidation of the carboxylic acid or any newly formed hydroxyl groups is also a likely pathway.

N-Oxidation and Methylation: The pyridine nitrogen can be a site for N-oxidation or N-methylation, which are known metabolic routes for nicotinic acid and its derivatives. nih.gov

Hypothesized Major Metabolites of this compound:

Metabolite Name Metabolic Reaction Phase
6-(3-Hydroxyphenyl)nicotinic acidO-demethylationI
6-(3-Methoxyphenyl)nicotinuric acidGlycine conjugationII
This compound glucuronideGlucuronidationII
Hydroxy-6-(3-methoxyphenyl)nicotinic acidAromatic hydroxylationI
6-(3-Methoxyphenyl)nicotinamide-N-oxideN-oxidationI

The identification and characterization of these potential metabolites would typically be carried out using LC-MS/MS. This technique allows for the separation of the metabolites and their identification based on their accurate mass and fragmentation patterns compared to the parent compound. bevital.no

Future Directions, Translational Prospects, and Challenges in 6 3 Methoxyphenyl Nicotinic Acid Research

Potential Therapeutic Applications of 6-(3-Methoxyphenyl)nicotinic acid

The therapeutic value of nicotinic acid is primarily centered on its ability to modulate lipid profiles, but its reach extends to other areas, suggesting potential avenues of investigation for its derivatives.

Lipid Disorders: Nicotinic acid is a well-known agent for treating dyslipidemia. researchgate.net It effectively lowers low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol. researchgate.net Research into this compound would likely begin by evaluating its efficacy in these traditional applications, with the hope that the structural modification might offer a more favorable efficacy or side-effect profile.

Neuroprotection: There is growing interest in the role of niacin and its derivatives in the central nervous system. mdpi.com Niacin is a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), coenzymes vital for neuronal health, DNA repair, and cell survival. mdpi.com Research has suggested a potential role for niacin in protecting against neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.gov The methoxyphenyl group on the nicotinic acid backbone could potentially alter its ability to cross the blood-brain barrier or its interaction with neural targets, making neuroprotection a key area for future investigation.

Movement Disorders: Preclinical and clinical studies suggest that drugs targeting nicotinic cholinergic systems may be beneficial for movement disorders, including reducing L-dopa-induced dyskinesias in Parkinson's disease. nih.gov As a nicotinic acid derivative, exploring the effects of this compound on these pathways would be a valid research direction.

Table 1: Potential Therapeutic Areas for Investigation for Nicotinic Acid Derivatives

Therapeutic Area Rationale Based on Nicotinic Acid Research Potential Advantage of a Derivative
Dyslipidemia Potent effects on LDL, HDL, and triglycerides. researchgate.net Improved efficacy, reduced side effects (e.g., flushing).
Cardiovascular Disease Reduction in atherosclerotic lesions and cardiovascular events. esmed.orgnih.gov Enhanced anti-inflammatory or direct vascular effects.
Neurodegenerative Diseases Role in NAD+ synthesis, crucial for neuronal survival. mdpi.com Improved CNS penetration and targeting of specific neural pathways.

| Movement Disorders | Modulation of central nicotinic cholinergic systems. nih.gov | Higher selectivity for receptor subtypes involved in motor control. |

Combination Therapy Strategies Involving this compound

A common strategy to enhance therapeutic efficacy and manage side effects is combination therapy. For nicotinic acid, this has been extensively studied, particularly in the context of cardiovascular disease.

With Statins: The combination of niacin with statins is a well-established approach to achieve comprehensive lipid control. nih.gov Statins are highly effective at lowering LDL cholesterol, while niacin complements this by raising HDL cholesterol and lowering triglycerides. nih.gov Any future clinical development of this compound for dyslipidemia would almost certainly involve studies in combination with a statin. Research would need to confirm that the combination is safe and more effective than either agent alone. nih.govnih.gov

Table 2: Established Combination Therapies for Nicotinic Acid

Combination Agent Therapeutic Goal Key Findings from Nicotinic Acid Studies
Statins Comprehensive lipid management (LDL and HDL). Augmented LDL reduction and favorable changes in HDL and triglycerides. nih.gov
Ezetimibe Enhanced LDL lowering. Demonstrates favorable effects on plasma lipoproteins, though impact on atherosclerotic lesions is less certain. nih.gov

| Bile Acid Sequestrants | Enhanced LDL lowering. | Combination is supported by clinical outcome results from monotherapy and small combination trials. nih.gov |

Formulation Development and Drug Delivery Systems for this compound

A major challenge with nicotinic acid therapy is patient compliance, largely due to side effects like flushing. nih.gov Formulation science plays a critical role in mitigating these issues.

Release Formulations:

Immediate-Release (IR): Often associated with a high incidence of flushing. nih.gov

Sustained-Release (SR): Developed to reduce flushing, but some formulations have been linked to a higher risk of hepatotoxicity. nih.gov

Extended-Release (ER): Represents a more balanced approach, aiming to reduce both flushing and liver-related side effects. nih.gov

For this compound, significant research and development would be required to create an optimal formulation. This would involve developing IR, SR, and ER versions and carefully studying their pharmacokinetic and side-effect profiles.

Novel Drug Delivery Systems: To further improve delivery and reduce side effects, modern formulation strategies could be employed.

Nanoparticle Encapsulation: Polymeric micro- or nanoparticles could be used to control the release of the drug, potentially altering its metabolism and reducing side effects. nih.gov

pH-Responsive Systems: Smart delivery systems, such as nanohybrids coated with pH-responsive polymers (e.g., Eudragit® S100), can be designed to release the drug in a specific part of the gastrointestinal tract, which could enhance efficacy and minimize adverse effects. nih.gov

Transdermal Delivery: As an alternative to oral administration, transdermal patches could provide slow, continuous delivery, which might bypass first-pass metabolism and reduce systemic side effects. nih.gov

Addressing Research Gaps and Overcoming Methodological Challenges for this compound

The most significant research gap is the near-complete lack of specific data on this compound itself. The entire research trajectory, from basic biochemistry to clinical trials, remains to be undertaken.

Key Research Gaps:

Pharmacodynamics and Pharmacokinetics: The fundamental interaction of the compound with its biological targets is unknown. Its absorption, distribution, metabolism, and excretion (ADME) profile has not been characterized.

Mechanism of Action: While it may act similarly to nicotinic acid, the addition of the methoxyphenyl group could lead to novel mechanisms or off-target effects that need to be identified.

Preclinical Efficacy and Safety: The compound must be rigorously tested in cell culture and animal models to establish a proof-of-concept for any therapeutic application and to identify any potential toxicity.

Methodological Challenges:

Synthesis and Purification: Developing a scalable and cost-effective method for synthesizing a high-purity form of this compound suitable for research and potential clinical use is the first hurdle.

Analytical Method Development: Validated analytical methods are needed to accurately measure the compound and its potential metabolites in biological samples (e.g., plasma, tissue).

Clinical Trial Design: Should the compound reach the clinical stage, designing trials that can effectively measure efficacy while carefully monitoring for both known nicotinic acid-class side effects and novel adverse events will be crucial.

Ethical Considerations in Translational Research of this compound

Moving any new chemical entity from the laboratory to human use is governed by strict ethical principles. nih.gov The translational path for this compound would require adherence to these established ethical frameworks.

Core Ethical Principles:

Informed Consent: A cornerstone of research ethics is that potential participants must be fully informed of the potential risks and benefits of a study before agreeing to participate. nih.govscispace.com This includes a clear explanation that the compound is investigational.

Risk-Benefit Analysis: Institutional Review Boards (IRBs) and researchers have an obligation to ensure that the potential benefits of the research outweigh the risks to participants. nih.gov This involves a careful evaluation of preclinical safety data before any human trials can begin.

Protection of Vulnerable Populations: Additional safeguards are necessary when research involves populations that may be more susceptible to coercion or harm, such as individuals with cognitive impairments or those who are economically disadvantaged. researchgate.net

Scientific Rigor: Research must be based on sound methodology to ensure that the results are valid and that participants are not subjected to the risks of a poorly designed study. nih.gov

The journey of a novel compound like this compound from a chemical structure to a potential therapeutic agent is long and complex. It requires a systematic approach that builds upon the knowledge of related compounds while rigorously addressing the unique scientific, methodological, and ethical challenges associated with any new drug development program.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-(3-Methoxyphenyl)nicotinic acid?

  • Answer : Synthesis of substituted nicotinic acids typically involves organolithium additions to pyridyl-oxazolines derived from nicotinic acid. For example, 4-substituted analogs are synthesized via n-butyllithium or phenyllithium additions, followed by oxidation and deprotection . Adapting this approach, the 3-methoxyphenyl group could be introduced at the 6-position by modifying the pyridine scaffold with methoxy-substituted aryl reagents. Key steps include regioselective functionalization and purification via column chromatography.

Q. What safety protocols should be followed when handling this compound?

  • Answer : While direct safety data for this compound is limited, structurally similar compounds (e.g., 2-(3-Methoxyphenyl)benzoic acid) require precautions against inhalation, skin contact, and ingestion. Use PPE (gloves, lab coats, goggles), ensure proper ventilation, and store at 3–8°C in sealed containers. In case of exposure, rinse affected areas with water and seek medical attention .

Q. How can the purity and structure of this compound be validated?

  • Answer : Employ a combination of analytical techniques:

  • HPLC/MS : For purity assessment (>98% recommended for research use) .
  • FTIR/UV-Vis : To confirm functional groups (e.g., carboxylic acid, methoxy) and compare spectral profiles with nicotinic acid derivatives .
  • NMR : To verify regiochemistry (e.g., ¹H-NMR for methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons) .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s reactivity in acidic environments?

  • Answer : The methoxy group’s electron-donating effects may alter redox behavior. For example, nicotinic acid derivatives undergo oxidation by peroxomonosulfate in acidic media via protonation at the pyridine nitrogen, forming reactive intermediates. Kinetic studies (second-order rate constants) and pH-dependent assays can quantify how the substituent modulates reaction rates and product formation (e.g., N→O oxidation pathways) .

Q. What are the challenges in analyzing metabolic byproducts of this compound?

  • Answer : Metabolites (e.g., hydroxylated or demethylated derivatives) require advanced separation and detection methods:

  • LC-QTOF-MS : For high-resolution mass spectrometry to identify fragmentation patterns.
  • Stable Isotope Labeling : To trace metabolic pathways in vitro/in vivo, as demonstrated for nicotinic acid mononucleotide analogs .
  • Contradictions in data may arise from isomerization or matrix effects, necessitating orthogonal validation (e.g., NMR or enzymatic assays) .

Q. Can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer : Yes. Molecular docking (using tools like AutoDock) and DFT calculations can simulate binding affinities to nicotinamide/nicotinic acid receptors. For example:

  • Compare the 3-methoxyphenyl moiety’s steric and electronic effects with 4-trifluoromethyl or 5-chloro substituents, which alter NAD+ biosynthesis efficiency .
  • Validate predictions with enzymatic assays (e.g., nicotinic acid phosphoribosyltransferase activity) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthesis yields for substituted nicotinic acids: How to address them?

  • Answer : Variations in yields (e.g., 40–70%) may stem from differences in organolithium reagent stability or oxidation conditions. Mitigation strategies:

  • Optimize reaction parameters (temperature, solvent polarity) using design-of-experiment (DoE) approaches.
  • Cross-reference synthetic protocols for 4-substituted analogs, noting critical steps like air-free conditions for organolithium additions .

Q. Conflicting spectroscopic data for methoxy-substituted aromatic compounds: How to resolve?

  • Answer : Discrepancies in FTIR/THz spectra (e.g., torsion modes vs. intermolecular vibrations) require multi-technique validation:

  • Terahertz Spectroscopy : Resolves lattice vibrations and hydrogen-bonding networks, as shown for nicotinic acid derivatives .
  • X-ray Crystallography : Provides definitive structural data to assign spectral peaks.

Methodological Resources

  • Synthetic Protocols : Adapt methods from 4-substituted nicotinic acid synthesis .
  • Analytical Workflows : Combine HPLC, NMR, and computational modeling .
  • Safety Guidelines : Follow MSDS recommendations for structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Methoxyphenyl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(3-Methoxyphenyl)nicotinic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。